![molecular formula C9H12Li2N3O8P B12383419 dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le phosphate de dilithium ; [dideutério-[(2R,3S,5R)-2,3,4,5-tétradeutério-3,4-diddeutériooxy-5-[5,6-diddeutério-4-(diddeutériamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]méthyl] est un composé chimique complexe avec une structure unique. Il est caractérisé par la présence de plusieurs atomes de deutérium, qui sont des isotopes de l'hydrogène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du phosphate de dilithium ; [dideutério-[(2R,3S,5R)-2,3,4,5-tétradeutério-3,4-diddeutériooxy-5-[5,6-diddeutério-4-(diddeutériamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]méthyl] implique plusieurs étapes. Le processus commence généralement par la préparation des précurseurs deutérés. Ces précurseurs sont ensuite soumis à une série de réactions, notamment la deutération, la phosphorylation et la cyclisation, dans des conditions contrôlées pour obtenir le composé final. Les conditions de réaction, telles que la température, la pression et le pH, sont soigneusement optimisées pour assurer un rendement élevé et une pureté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes permettent un contrôle précis des paramètres de réaction et permettent la production de grandes quantités de composé avec une qualité constante. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, garantit que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le phosphate de dilithium ; [dideutério-[(2R,3S,5R)-2,3,4,5-tétradeutério-3,4-diddeutériooxy-5-[5,6-diddeutério-4-(diddeutériamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]méthyl] peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des produits à un état d'oxydation plus élevé.
Réduction : Il peut être réduit pour former des produits à un état d'oxydation plus faible.
Substitution : Le composé peut participer à des réactions de substitution où un ou plusieurs atomes sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des pressions spécifiques, pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des phosphates deutérés, tandis que les réactions de réduction peuvent produire des alcools ou des amines deutérés.
Applications de la recherche scientifique
Le phosphate de dilithium ; [dideutério-[(2R,3S,5R)-2,3,4,5-tétradeutério-3,4-diddeutériooxy-5-[5,6-diddeutério-4-(diddeutériamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]méthyl] a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Employé dans des études impliquant des composés marqués au deutérium pour suivre les voies métaboliques et les mécanismes de réaction.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments et comme outil de diagnostic en imagerie médicale.
Industrie : Utilisé dans la production de matériaux spécialisés et comme catalyseur dans les processus industriels.
Mécanisme d'action
Le mécanisme d'action du phosphate de dilithium ; [dideutério-[(2R,3S,5R)-2,3,4,5-tétradeutério-3,4-diddeutériooxy-5-[5,6-diddeutério-4-(diddeutériamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]méthyl] implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes de deutérium dans le composé peuvent influencer la cinétique de réaction et la stabilité, conduisant à des effets uniques. Le composé peut interagir avec des enzymes, des récepteurs ou d'autres biomolécules, modifiant leur activité et leur fonction.
Applications De Recherche Scientifique
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, leading to unique effects. The compound may interact with enzymes, receptors, or other biomolecules, altering their activity and function.
Comparaison Avec Des Composés Similaires
Composés similaires
Phosphates deutérés : Composés ayant des structures similaires mais des motifs de marquage au deutérium différents.
Nucléotides deutérés : Composés avec des atomes de deutérium incorporés dans les structures des nucléotides.
Amines deutérées : Composés avec des atomes de deutérium dans les groupes amine.
Unicité
Le phosphate de dilithium ; [dideutério-[(2R,3S,5R)-2,3,4,5-tétradeutério-3,4-diddeutériooxy-5-[5,6-diddeutério-4-(diddeutériamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]méthyl] est unique en raison de son motif de marquage au deutérium spécifique et de la présence de plusieurs groupes fonctionnels. Cette unicité lui permet d'être utilisé dans des applications spécialisées où d'autres composés peuvent ne pas être adaptés.
Propriétés
Formule moléculaire |
C9H12Li2N3O8P |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD2 |
Clé InChI |
UFCNMCCGLQVCAN-AVVPQZKMSA-L |
SMILES isomérique |
[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


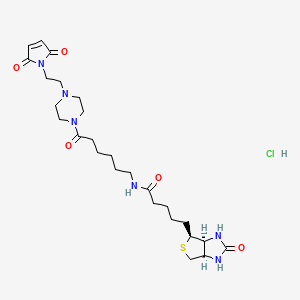



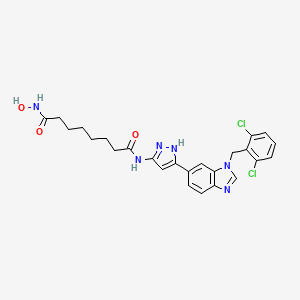

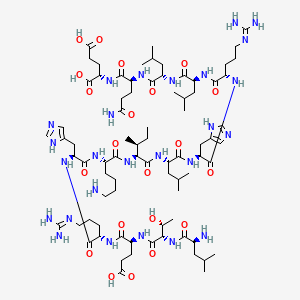

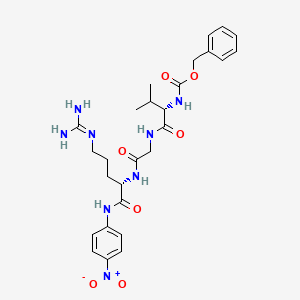
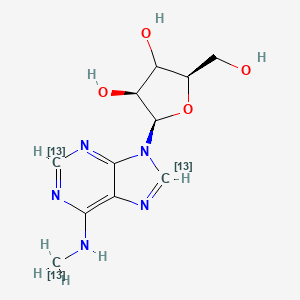

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
